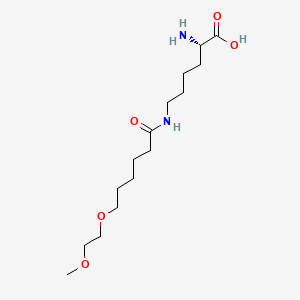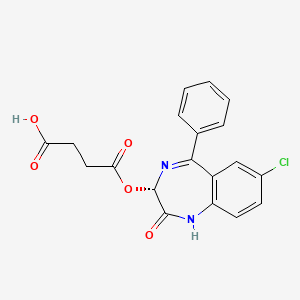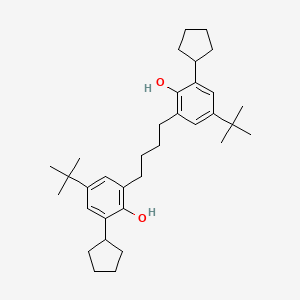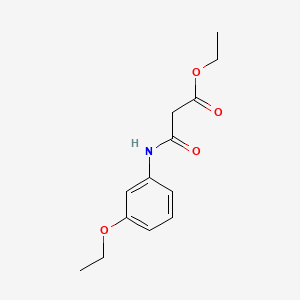
Ethyl 3'-ethoxymalonanilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3’-ethoxymalonanilate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This compound, like other esters, contains a carbonyl group bonded to an oxygen atom, which is then joined to an alkyl or aryl group .
Preparation Methods
Ethyl 3’-ethoxymalonanilate can be synthesized through various methods. One common method involves the reaction of absolute ethanol with ethyl acrylate in the presence of a catalyst, such as anion exchange resin, in a tubular reactor. The molar ratio of absolute ethanol to ethyl acrylate ranges from 3:1 to 100:1, and the catalyst weight accounts for 0.1% to 20% of the weight of the ethyl acrylate . This method is advantageous due to its simplicity, mild conditions, and minimal side reactions.
Chemical Reactions Analysis
Ethyl 3’-ethoxymalonanilate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ethyl 3’-ethoxymalonanilate may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 3’-ethoxymalonanilate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers, paints, and coatings.
Mechanism of Action
The mechanism by which ethyl 3’-ethoxymalonanilate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of carboxylic acids and alcohols. These products can then participate in various biochemical pathways, influencing cellular functions and metabolic processes .
Comparison with Similar Compounds
Ethyl 3’-ethoxymalonanilate can be compared with other esters, such as ethyl acetate and methyl butyrate. While all these compounds share a similar ester functional group, they differ in their alkyl or aryl groups, which influence their physical and chemical properties. For example, ethyl acetate has a lower boiling point and is more volatile compared to ethyl 3’-ethoxymalonanilate . This uniqueness makes ethyl 3’-ethoxymalonanilate suitable for specific applications where higher boiling points and lower volatility are desired.
Similar compounds include:
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
Properties
CAS No. |
15386-87-5 |
|---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
ethyl 3-(3-ethoxyanilino)-3-oxopropanoate |
InChI |
InChI=1S/C13H17NO4/c1-3-17-11-7-5-6-10(8-11)14-12(15)9-13(16)18-4-2/h5-8H,3-4,9H2,1-2H3,(H,14,15) |
InChI Key |
IURDKPARJYJPKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-1-[4-[(1-methylethyl)thio]phenyl]propan-1-one](/img/structure/B12682923.png)



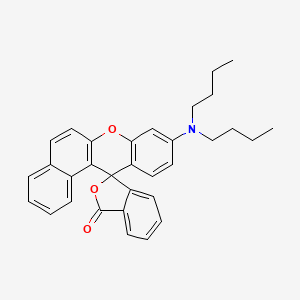
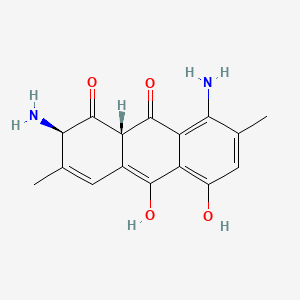
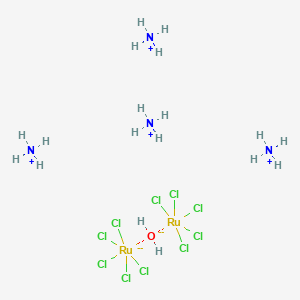
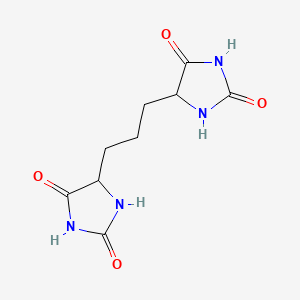
![2-[[5-(3,5-Dichlorophenyl)sulfanyl-1-ethyl-4-isopropyl-imidazol-2-yl]methoxy]ethyl acetate](/img/structure/B12682973.png)

